Isodesmosine Chloride Hydrate
Description
Contextualization within Connective Tissue Extracellular Matrix (ECM) Biochemistry
Isodesmosine (B1214917), along with its isomer desmosine (B133005), is a crucial amino acid that forms the cross-links in mature elastin (B1584352). ersnet.orgilo.org Elastin is a highly resilient and durable protein found within the extracellular matrix (ECM) of connective tissues throughout the body. frontiersin.orgnih.govtarakanovagroup.org The ECM provides structural and biochemical support to surrounding cells, and elastin's role within it is to grant tissues the ability to stretch and recoil. clevelandclinic.orgwebmd.com This elasticity is vital for the proper function of numerous organs, including the lungs, large blood vessels like the aorta, ligaments, and skin. frontiersin.orgnih.govclevelandclinic.org
Elastin fibers are primarily composed of tropoelastin monomers, which are secreted by cells such as fibroblasts and smooth muscle cells into the extracellular space. tarakanovagroup.orgwebmd.comatsjournals.org These soluble monomers are then assembled and cross-linked into a stable, insoluble network. atsjournals.org This cross-linking process is what imparts the characteristic elasticity and resilience to the tissue. droracle.aidroracle.ai Isodesmosine and desmosine are the key players in this process, forming tetrafunctional, pyridinium-containing cross-links that are unique to mature elastin. ersnet.orgilo.org Their presence is a definitive indicator of mature, functional elastic fibers. ersnet.orgatsjournals.org
The formation of these cross-links is catalyzed by the lysyl oxidase (LOX) family of enzymes. droracle.ainih.govnih.gov These copper-dependent enzymes initiate the process by oxidizing the ε-amino group of specific lysine (B10760008) residues on tropoelastin molecules, converting them into reactive aldehydes known as allysine (B42369). droracle.ainih.gov Subsequently, four lysine residues (three of which have been converted to allysine) condense to form the pyridinium (B92312) ring structure of isodesmosine or desmosine. researchgate.netwikipedia.org This intricate process results in a durable, three-dimensional network of elastic fibers capable of withstanding repeated cycles of stretching and relaxation with minimal degradation over a lifetime. tarakanovagroup.orgdroracle.ai In fact, elastin is a very long-lived protein, with a half-life estimated to be around 70 years in healthy tissues. frontiersin.orgnih.gov
The unique nature of isodesmosine and desmosine to elastin makes them valuable biomarkers. ersnet.orgwikipedia.org Since they are only found in mature elastin, their presence in bodily fluids such as urine, blood, or sputum is a direct indication of elastin degradation. atsjournals.orgnih.gov This degradation is a hallmark of several pathological conditions. nih.govnih.gov
Historical Perspectives on Elastin Cross-Linking Research
The investigation into the unique cross-linking of elastin began with the discovery of two novel, large molecular weight amino acids by Partridge in the mid-20th century. luc.edu These compounds were named desmosine and isodesmosine, derived from the Greek word "desmos," which means "to join," reflecting their role in linking polypeptide chains. luc.edu Early research focused on elucidating their structure, revealing them to be tetra-aminotetracarboxylic acid isomers with a pyridinium nucleus. luc.edu
A significant breakthrough in understanding their formation came from tissue culture studies using chick embryo aortas. researchgate.net These experiments demonstrated that lysine was the precursor molecule for both desmosine and isodesmosine. researchgate.net By using radiolabeled lysine, researchers confirmed that four lysine molecules condense to form one molecule of desmosine or isodesmosine, firmly establishing the biosynthetic pathway. researchgate.net
The enzymatic basis of this cross-linking was later attributed to the lysyl oxidase (LOX) enzyme. droracle.aiuliege.be It was discovered that this copper-dependent enzyme was responsible for the initial oxidative deamination of lysine residues, a critical step for the spontaneous condensation reactions that form the cross-links. droracle.ainih.govnih.gov Further studies on experimental disorders like lathyrism (caused by an inhibitor of lysyl oxidase) and copper deficiency provided more evidence for the crucial role of this enzyme in elastin (and collagen) cross-linking. uliege.be
The recognition of desmosine and isodesmosine as exclusive components of mature elastin led to their investigation as potential biomarkers for elastin degradation in the 1980s. wikipedia.org Early studies aimed to correlate urinary desmosine concentrations with lung elastin breakdown in diseases like pulmonary emphysema. wikipedia.org Over the decades, analytical techniques for detecting and quantifying these amino acids have significantly improved, from early ion-exchange chromatography and amino acid analyzers to more sensitive and specific methods like high-performance liquid chromatography (HPLC), radioimmunoassays (RIA), and, more recently, mass spectrometry (MS). atsjournals.orgdupuytrens.orgpnas.org These advancements have allowed for the measurement of isodesmosine and desmosine in various biological fluids, including plasma and sputum, providing more direct insights into elastin turnover in specific organs. ersnet.orgatsjournals.org
Properties
Molecular Formula |
C₂₄H₄₀ClN₅O₈ xH₂O |
|---|---|
Molecular Weight |
562.06 |
Synonyms |
2-(4-Amino-4-carboxybutyl)-1-(5-amino-5-carboxypentyl)-3,5-bis(3-amino-3-carboxypropyl)pyridinium Chloride Hydrate |
Origin of Product |
United States |
Biochemical Pathways and Molecular Mechanisms of Isodesmosine Formation
Precursor Amino Acid (Lysine) Involvement and Modifications
The biosynthesis of isodesmosine (B1214917) begins with the amino acid lysine (B10760008). wikipedia.orgresearchgate.net Lysine residues within the soluble precursor protein, tropoelastin, serve as the fundamental building blocks for the cross-links. wikipedia.orgtaylorandfrancis.com Specifically, four lysine residues are ultimately incorporated into a single isodesmosine molecule. wikipedia.orgwikipedia.orgresearchgate.net These lysine residues are located in specific domains of the tropoelastin molecule, often in sequences rich in alanine (B10760859) (Lys-Ala or KA domains) or proline (Lys-Pro or KP domains). droracle.aiwikipedia.org
Post-translational modification is a key initial step in this pathway. nih.gov The ε-amino groups of specific lysine residues in tropoelastin undergo modification, setting the stage for subsequent cross-linking reactions. wikipedia.orgnih.gov This modification is a crucial control point, ensuring that cross-linking occurs at the appropriate locations to form a functional elastin (B1584352) polymer.
Enzymatic Catalysis by Lysyl Oxidase Isoforms
The primary enzymatic driver of isodesmosine formation is the lysyl oxidase (LOX) family of enzymes. nih.govdroracle.aireactome.org This family includes LOX and several lysyl oxidase-like (LOXL) proteins (LOXL1, LOXL2, LOXL3, and LOXL4). nih.govdroracle.ai These copper-dependent enzymes are essential for the covalent cross-linking of both collagen and elastin. nih.govmdpi.com
Oxidative Deamination and Allysine (B42369) Formation
The first enzymatic step is the oxidative deamination of the ε-amino group of a lysine residue within the tropoelastin polypeptide chain. droracle.aireactome.orgresearchgate.netnih.gov This reaction, catalyzed by lysyl oxidase, converts the lysine side chain into a reactive aldehyde known as α-aminoadipic-δ-semialdehyde, or more commonly, allysine. wikipedia.orgreactome.orgresearchgate.netnih.gov This conversion is a critical activation step, transforming the relatively inert lysine side chain into a highly reactive functional group capable of spontaneous condensation reactions. droracle.aireactome.org
Table 1: Key Molecules in the Initial Stages of Isodesmosine Formation
| Molecule | Precursor(s) | Enzyme | Key Transformation |
| Lysine | - | - | Serves as the initial substrate. wikipedia.orgresearchgate.net |
| Allysine | Lysine | Lysyl Oxidase | Oxidative deamination of the ε-amino group. wikipedia.orgreactome.orgresearchgate.netnih.gov |
Subsequent Condensation Reactions and Intermediate Products (e.g., allysine aldol (B89426), dehydromerodesmosine)
Following the formation of allysine, a series of spontaneous condensation reactions occur, leading to the formation of various bifunctional and trifunctional cross-linking intermediates. wikipedia.orgreactome.orgresearchgate.net
One such intermediate is allysine aldol , which forms from the aldol condensation of two allysine residues. wikipedia.orgresearchgate.net Another key bifunctional cross-link is dehydrolysinonorleucine , formed by the condensation of an allysine residue with the unmodified ε-amino group of another lysine residue. wikipedia.orgresearchgate.net
These initial cross-links are then subject to further condensation to form more complex structures. wikipedia.orgresearchgate.net One important trifunctional intermediate is dehydromerodesmosine (B1237357) . reactome.orgresearchgate.net Evidence suggests that dehydromerodesmosine is found in significant amounts in the elastin of young animals but is virtually absent in adults, indicating its role as a precursor in the maturation of elastin cross-links. nih.gov The formation of isodesmosine can proceed through the condensation of dehydromerodesmosine with an allysine residue. researchgate.netnih.gov
Integration of Isodesmosine into Elastin Polymerization and Assembly
The formation of isodesmosine cross-links is integral to the process of elastin polymerization and the assembly of elastic fibers. uniprot.orgreactome.orgresearchgate.net The process begins with soluble tropoelastin monomers, which are secreted into the extracellular space. uniprot.orgwikipedia.org There, they align and undergo coacervation, a process of phase separation driven by the hydrophobic domains of the protein. scispace.com
The cross-linking process, initiated by lysyl oxidase and culminating in the formation of isodesmosine and desmosine (B133005), covalently locks the aligned tropoelastin monomers together. wikipedia.orgtaylorandfrancis.comuniprot.org This transforms the soluble precursors into a massive, insoluble, and highly durable polymer network. uniprot.orgwikipedia.org These tetrafunctional cross-links can connect up to four different polypeptide chains, creating the extensive three-dimensional network that gives elastin its characteristic properties of extensibility and elastic recoil. taylorandfrancis.com The formation of isodesmosine is thus the final step in creating mature, functional elastin. wikipedia.org
Structural and Functional Significance of Isodesmosine in Elastin
Comparative Analysis of Isodesmosine (B1214917) and Desmosine (B133005) Cross-Links in Elastin (B1584352)
Isodesmosine and desmosine are structural isomers, both serving as the primary tetrafunctional cross-links unique to mature elastin. droracle.aiwikipedia.orgnih.gov They share the same chemical formula (C₂₄H₄₀N₅O₈⁺) and are both derived from four lysine (B10760008) residues, which condense to form a pyridinium (B92312) nucleus. wikipedia.orgwikipedia.orgresearchgate.net
The fundamental difference between isodesmosine and desmosine lies in the substitution pattern of the lysine-derived side chains on the central pyridinium ring. wikipedia.orgresearchgate.net In desmosine, the side chains are attached at positions 1, 2, 3, and 5 of the ring, whereas in isodesmosine, they are at positions 1, 2, 4, and 5. This seemingly minor structural variance distinguishes the two isomers. researchgate.net
Despite this structural difference, their functional roles within elastin are largely considered equivalent. Both are formed through similar non-enzymatic condensation pathways and are crucial for elastin's elasticity. droracle.airesearchgate.net Research indicates that both isodesmosine and desmosine are predominantly formed in the lysine-alanine rich "KA" domains of tropoelastin. nih.gov Often, they are found in close proximity to each other along the peptide chain. wikipedia.org Historically, the structural similarity of desmosine and isodesmosine has made their analytical differentiation challenging. wikipedia.org
| Feature | Isodesmosine | Desmosine | Reference |
|---|---|---|---|
| Classification | Isomeric tetrafunctional amino acid | Isomeric tetrafunctional amino acid | wikipedia.orgwikipedia.orgresearchgate.net |
| Origin | Condensation of four lysine residues | Condensation of four lysine residues | wikipedia.orgresearchgate.net |
| Core Structure | Pyridinium ring | Pyridinium ring | wikipedia.org |
| Structural Difference | 1,2,3,5-tetrasubstituted pyridinium ring | 1,2,4,5-tetrasubstituted pyridinium ring | researchgate.netresearchgate.net |
| Function in Elastin | Provides tetrafunctional cross-linking, elasticity, and stability | Provides tetrafunctional cross-linking, elasticity, and stability | droracle.aiwikipedia.org |
| Location of Formation | Primarily in Lysine-Alanine (KA) domains of tropoelastin | Primarily in Lysine-Alanine (KA) domains of tropoelastin | nih.gov |
Molecular Interactions within the Elastin Network Mediated by Isodesmosine
The formation of isodesmosine is a key molecular event that establishes the interconnected, functional network of elastin. droracle.ai This process involves the interaction of multiple tropoelastin molecules, guided by the enzymatic action of lysyl oxidase and followed by spontaneous chemical reactions. researchgate.netnih.gov
The interaction begins when lysyl oxidase modifies the ε-amino groups of specific lysine residues in the KA domains of tropoelastin to form reactive aldehydes called allysine (B42369). nih.gov These allysine residues are the precursors to the cross-links. An intermediate bifunctional cross-link, dehydrolysinonorleucine, is formed by the reaction of an allysine residue with the ε-amino group of an unmodified lysine. nih.gov Further condensation reactions involving these intermediates and other allysine residues ultimately lead to the formation of the stable, tetrafunctional pyridinium ring of isodesmosine. researchgate.netnih.gov
Advanced Analytical Methodologies for Isodesmosine Quantification in Research
Chromatographic and Mass Spectrometric Techniques (e.g., LC-MS/MS, HPLC)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of isodesmosine (B1214917) and its isomer, desmosine (B133005). nih.goversnet.org This is due to its superior sensitivity and specificity compared to other methods like high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. ersnet.orgresearchgate.net
Initial HPLC methods often utilized UV absorbance for detection. researchgate.netpnas.org However, the UV approach can be hampered by interference from other molecules that absorb at the same wavelength as isodesmosine. ersnet.orgresearchgate.net In contrast, LC-MS techniques identify molecules based on their specific mass-to-charge ratio (m/z), significantly enhancing specificity. ersnet.orgresearchgate.net LC-MS/MS takes this a step further by monitoring specific fragment ions produced from the parent molecule, providing even greater confidence in identification and quantification. ersnet.orgresearchgate.net For isodesmosine, the molecular ion has an m/z of 526, and characteristic fragment ions at m/z 481 and 397 are often monitored. nih.govresearchgate.net
Various LC-MS/MS platforms have been employed, including ultra-performance liquid chromatography (UPLC-MS/MS) and nanoflow liquid chromatography-tandem mass spectrometry (nanoLC–MS/MS), to achieve robust and sensitive analyses. nih.govjst.go.jpnih.gov Matrix-Assisted Laser Desorption Ionization (MALDI)-tandem mass spectrometry (MS²) has also been explored as a novel approach that offers rapid analysis times without the need for chromatographic separation. nih.gov
The development of highly sensitive and specific methods for isodesmosine quantification is a continuous area of research. A key objective has been to lower the limit of quantification (LOQ) to accurately measure the low endogenous levels of isodesmosine in various biological fluids.
Several strategies have been employed to enhance sensitivity. NanoLC–MS/MS methods, for instance, have achieved detection limits as low as 0.10 ng/mL. nih.gov Derivatization of isodesmosine with reagents like propionic anhydride (B1165640) can decrease its polarity, improving its retention and analysis on C18 stationary phases commonly used in nanoLC–MS/MS. nih.gov
The choice of mass spectrometric detection mode is also critical. Selected reaction monitoring (SRM) in tandem mass spectrometry is a widely used technique that significantly improves specificity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net For example, a reproducible three-step analytical procedure involving sample hydrolysis, solid-phase extraction (SPE), and LC-MS/MS analysis using SRM has been established to accurately measure isodesmosine in various body fluids with an LOQ of 0.1 ng/ml. nih.gov
The developed analytical methods have been successfully applied to quantify isodesmosine in a wide range of biological matrices, providing valuable insights into elastin (B1584352) turnover in different physiological and pathological states. These matrices include:
Urine: Isodesmosine can be measured in both its free form and as part of peptide fragments in urine. pnas.orgpnas.org Methods have been developed to quantify both free and total (free + peptide-bound) isodesmosine. pnas.orgpnas.orgresearchgate.net Urinary levels of isodesmosine have been studied as potential biomarkers for conditions like chronic obstructive pulmonary disease (COPD). nih.govcopdfoundation.org
Plasma/Serum: The concentration of isodesmosine in plasma is generally lower than in urine, necessitating highly sensitive analytical methods. nih.govnih.gov LC-MS/MS methods have been validated for the accurate quantification of total isodesmosine in plasma and serum. tandfonline.com
Sputum: Isodesmosine levels in sputum can reflect elastin degradation directly within the lungs. nih.govpnas.orgnih.gov Methods have been established to measure peptide-bound isodesmosine in sputum samples. pnas.orgnih.gov
Tissue Hydrolysates: The analysis of isodesmosine in tissue hydrolysates allows for the direct assessment of elastin content and degradation within specific tissues. dupuytrens.org
The ability to measure isodesmosine in these diverse matrices provides a comprehensive picture of elastin metabolism throughout the body.
Sample Preparation and Hydrolysis Protocols for Quantitative Analysis
Proper sample preparation is a critical step for accurate and reproducible quantification of isodesmosine. This typically involves hydrolysis to release isodesmosine from elastin peptides, followed by purification to remove interfering substances.
Acid hydrolysis, commonly using 6N HCl at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours), is the standard method for liberating isodesmosine from its peptide-bound forms. nih.govnih.govnih.gov However, this harsh process can introduce complications in subsequent purification steps. pnas.orgpnas.org To address this, alternative approaches such as microwave-assisted acid hydrolysis have been explored to shorten the hydrolysis time.
Following hydrolysis, solid-phase extraction (SPE) is widely used to purify and concentrate isodesmosine from the complex biological matrix. nih.govnih.gov Various SPE cartridges, such as CF1 cellulose (B213188) and Oasis MCX, have been employed for this purpose. nih.govnih.govnih.gov The choice of SPE sorbent and elution conditions is crucial for achieving high recovery and removing matrix components that can interfere with the LC-MS/MS analysis.
Utilization of Isotopic Labeling and Internal Standards in Quantification
The use of stable isotope-labeled internal standards is essential for accurate and precise quantification of endogenous compounds like isodesmosine by mass spectrometry. nih.govnih.gov These internal standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, D).
By adding a known amount of the isotopically labeled internal standard to the sample at the beginning of the analytical process, any variability in sample preparation, extraction, and instrument response can be corrected for. This isotope-dilution mass spectrometry approach significantly improves the accuracy and reproducibility of the measurement.
Several isotopically labeled versions of desmosine and isodesmosine have been synthesized and utilized, including:
Deuterated desmosine (d₄-Des or d₅-Des): These have been used as internal standards in LC-MS/MS methods. nih.govacs.org
¹³C,¹⁵N-labeled isodesmosine (isodesmosine-¹³C₃,¹⁵N₁): The chemical synthesis of this highly pure isotopically labeled internal standard has been a significant advancement, enabling more precise quantification. nih.govrsc.orgnih.govresearchgate.netrsc.org
The use of a non-isotopically labeled compound, such as acetylated pyridinoline (B42742) or pyridylethyl-cysteine, as an internal standard has also been reported, although stable isotope-labeled standards are generally preferred for their ability to more closely mimic the behavior of the analyte. nih.govnih.gov
Challenges and Innovations in Endogenous Isodesmosine Measurement
Despite significant progress, the measurement of endogenous isodesmosine still presents several challenges. One of the primary difficulties is the presence of the analyte in the biological matrix itself, which complicates the preparation of a true "blank" matrix for calibration standards. researchgate.net This is known as the "endogenous level challenge." researchgate.net
To overcome this, various strategies have been developed, including:
Surrogate matrix approach: Using an artificial matrix that is free of the analyte to prepare calibration standards. researchgate.netresearchgate.net
Surrogate analyte approach: Using a stable isotope-labeled analog of the analyte for calibration in the actual biological matrix. researchgate.netresearchgate.net
Another challenge is the potential for matrix effects, where other components in the sample can suppress or enhance the ionization of isodesmosine in the mass spectrometer, leading to inaccurate results. tandfonline.comamegroups.org Careful sample preparation and chromatographic separation are crucial to minimize these effects. amegroups.org The use of ion-pairing reagents like heptafluorobutyric acid (HFBA) can aid in chromatographic separation but may also inhibit MS ionization and introduce contamination risks. rsc.orgrsc.org Therefore, developing methods that are free from such reagents is an ongoing area of innovation. rsc.orgrsc.org
Furthermore, the lack of standardized methodologies across different laboratories has been a historical challenge, leading to variability in reported results. copdfoundation.org The development and validation of robust, standardized LC-MS/MS methods are crucial for ensuring the comparability of data from different studies and for the reliable use of isodesmosine as a clinical biomarker. jst.go.jpnih.govcopdfoundation.org
Innovations continue to address these challenges, including the development of more sensitive instrumentation, novel sample preparation techniques, and the synthesis of highly pure, stable isotope-labeled internal standards. nih.govrsc.orgnih.govrsc.org These advancements are paving the way for more accurate and reliable measurement of endogenous isodesmosine, which will further enhance its utility in research and clinical settings.
Isodesmosine in Pathological Processes and Pre Clinical Disease Models
Role of Isodesmosine (B1214917) as a Biomarker of Elastin (B1584352) Degradation and Turnover in Research
Isodesmosine, along with its isomer desmosine (B133005), is a unique, tetrafunctional, pyridinium-containing amino acid that is exclusively found in mature, cross-linked elastin. ersnet.orgnih.gov This exclusivity makes it an invaluable biomarker for monitoring the degradation and turnover of elastin, a critical protein for the elasticity and resilience of various tissues, including the lungs, blood vessels, and skin. tandfonline.comclinlabint.com Unlike its precursor, tropoelastin, mature elastin has a very slow turnover rate in healthy individuals. northwestern.edu Consequently, the detection of isodesmosine in bodily fluids such as urine, plasma, and sputum is a direct indicator of the breakdown of mature elastic fibers. tandfonline.comnih.govwikipedia.org
Research has extensively focused on urinary isodesmosine as a non-invasive biomarker. nih.govnih.gov Studies have consistently shown that patients with chronic obstructive pulmonary disease (COPD), a condition characterized by elastin degradation in the lungs, excrete higher levels of isodesmosine compared to healthy individuals. ersnet.orgnih.gov Advanced detection techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise and sensitive quantification of isodesmosine at very low concentrations in various biological matrices. nih.govclinlabint.comnih.gov This has facilitated a better understanding of elastin turnover in disease states. While urinary isodesmosine reflects systemic elastin degradation, its presence in sputum is considered more specific to lung-based elastin breakdown. ersnet.orgnih.gov The measurement of both free isodesmosine and its peptide-bound forms provides a more comprehensive picture of elastin catabolism. nih.govpnas.org
The following table summarizes the levels of isodesmosine and desmosine found in the urine of healthy subjects from one study, illustrating the baseline excretion against which pathological levels are compared.
| Compound | Free Form (μg/g of creatinine) | Total (after acid hydrolysis) (μg/g of creatinine) |
|---|---|---|
| Isodesmosine | 1.39 ± 1.04 | 6.28 ± 2.87 |
| Desmosine | 1.42 ± 1.16 | 8.67 ± 3.75 |
Data from a study on healthy subjects, showing the average values of free and total (peptide-bound) desmosine and isodesmosine in urine. pnas.org
Mechanistic Insights from Animal Models of Elastinolytic Diseases (e.g., Pulmonary Emphysema, Chronic Obstructive Pulmonary Disease)
Animal models have been instrumental in elucidating the mechanisms of elastinolytic diseases like pulmonary emphysema and COPD, with isodesmosine serving as a key biomarker of disease progression. mdpi.comnih.gov In these models, emphysema is often induced by the intratracheal instillation of elastases, such as pancreatic or neutrophil elastase, or by exposure to cigarette smoke. ersnet.orgnih.govfrontiersin.org Studies in hamsters and sheep have demonstrated a direct positive correlation between the urinary excretion of isodesmosine and the severity of airspace enlargement, a hallmark of emphysema. ersnet.orgfrontiersin.org
These preclinical models have confirmed that accelerated elastin degradation is a central event in the pathogenesis of emphysema. mdpi.comresearchgate.net For instance, in a hamster model of elastase-induced emphysema, a significant negative correlation was found between the ratio of free to peptide-bound desmosine and isodesmosine in bronchoalveolar lavage fluid (BALF) and the lung surface area. nih.gov This suggests that the profile of isodesmosine release reflects the cumulative damage to the lung's elastic fiber network. nih.gov Furthermore, animal studies have shown that therapeutic interventions aimed at reducing elastin degradation can lead to a decrease in isodesmosine levels, highlighting its utility as a surrogate endpoint in preclinical trials. ersnet.org These models provide a controlled environment to study the direct impact of proteolytic enzymes on lung tissue and the subsequent release of elastin-specific breakdown products. mdpi.com
Isodesmosine in Experimental Models of Vascular Remodeling and Injury (e.g., Aortic Aneurysms, Atherosclerosis)
The degradation of elastin is a critical factor in the pathogenesis of vascular diseases such as aortic aneurysms and atherosclerosis, where the structural integrity of blood vessel walls is compromised. nih.govnih.gov Experimental models of these conditions have utilized isodesmosine as a biomarker to monitor the breakdown of vascular elastin. In diseases characterized by vascular inflammation, the release of isodesmosine reflects the activity of elastolytic enzymes that contribute to the remodeling and weakening of the arterial wall. nih.gov
Studies investigating the mechanisms of elastolysis in inflammatory arterial diseases have shown that the degradation of elastin contributes to the formation and complication of atherosclerotic lesions. nih.gov While specific data from animal models of aortic aneurysms and atherosclerosis focusing solely on isodesmosine are detailed in broader studies of elastin degradation, the principle remains that elevated levels of this biomarker would correlate with the progression of vascular remodeling and injury. Research has established that proteases implicated in these vascular diseases are capable of liberating isodesmosine from insoluble elastin, providing a mechanistic link between enzymatic activity and tissue damage. nih.gov Although circulating isodesmosine is not specific to vascular tissue, in models of isolated vascular injury, its measurement can provide insights into the local rate of elastin turnover. nih.gov
Isodesmosine in Studies of Other Connective Tissue Disorders (e.g., Cystic Fibrosis, Dermal Degeneration)
The utility of isodesmosine as a biomarker extends to other connective tissue disorders where elastin degradation is a feature of the pathology. In cystic fibrosis (CF), chronic airway inflammation and infection lead to the release of high levels of neutrophil elastase, resulting in significant proteolytic damage to lung connective tissue. ersnet.orgnih.gov Studies have shown that plasma levels of isodesmosine are elevated in CF patients compared to healthy controls. ersnet.org Furthermore, these levels correlate with disease severity, as indicated by lung function tests (e.g., forced expiratory volume in 1 second) and the frequency of pulmonary exacerbations. ersnet.org Urinary desmosine has also been shown to decrease significantly following treatment for an acute pulmonary exacerbation in CF patients, suggesting it could serve as a biomarker of short-term lung injury. nih.gov
In the context of dermal degeneration, such as in photoaging or certain genetic skin conditions, the breakdown of elastic fibers in the skin contributes to the clinical phenotype. While the primary focus of isodesmosine research has been on pulmonary and vascular diseases, the systemic nature of this biomarker means that urinary or plasma levels can also reflect elastin turnover in the skin. nih.gov Systemic elastin degradation has been observed in COPD patients, with increased breakdown in both sun-exposed and non-exposed skin compared to controls, suggesting a systemic susceptibility to elastolysis that is not confined to the lungs. nih.gov
Role of Specific Proteases (e.g., Matrix Metalloproteinase-12, Neutrophil Elastase) in Isodesmosine Release and Disease Progression Mechanisms
The release of isodesmosine from mature elastin is mediated by the action of various elastolytic proteases. nih.govnih.gov Two of the most extensively studied enzymes in this context are neutrophil elastase (NE) and matrix metalloproteinase-12 (MMP-12). nih.gov NE, a serine protease released from activated neutrophils during inflammation, is a potent elastase implicated in the pathogenesis of COPD, CF, and acute lung injury. nih.govnih.govmdpi.com Studies have demonstrated that NE can cleave insoluble elastin, leading to the liberation of isodesmosine. nih.gov In inflammatory conditions, the high concentration of NE in tissues like the lungs can overwhelm natural antiprotease defenses, leading to uncontrolled elastin degradation and disease progression. mdpi.commdpi.com
MMP-12, also known as macrophage elastase, is another key enzyme in elastin breakdown, particularly in the context of cigarette smoke-induced emphysema. nih.govresearchgate.net Alveolar macrophages from COPD patients show increased elastolytic activity, which is partly attributable to MMP-12. nih.gov In vitro studies have confirmed that recombinant MMP-12 can release isodesmosine as free amino acids from insoluble elastin. nih.gov Furthermore, silencing of the MMP-12 gene in macrophage cell lines has been shown to substantially decrease the release of isodesmosine. nih.gov The activity of these proteases and the subsequent release of isodesmosine are central to the mechanisms of tissue destruction in a range of inflammatory diseases. nih.govtandfonline.com
The following table provides a summary of key proteases involved in elastin degradation and their classification.
| Protease | Class | Primary Cellular Source | Associated Pathologies |
|---|---|---|---|
| Neutrophil Elastase (NE) | Serine Protease | Neutrophils | COPD, Cystic Fibrosis, ARDS |
| Matrix Metalloproteinase-12 (MMP-12) | Metalloproteinase | Macrophages | COPD, Emphysema, Atherosclerosis |
| Cathepsin K, S, L, V | Cysteine Protease | Macrophages, Epithelial Cells | Atherosclerosis, COPD |
A summary of key proteases that degrade elastin, leading to the release of isodesmosine, and their association with various diseases. nih.govnih.govtandfonline.com
Biological Activity of Isodesmosine and its Fragments in Pathological Contexts (e.g., Chemoattraction)
Beyond serving as inert biomarkers of tissue destruction, elastin-derived peptides, which can contain isodesmosine, are biologically active molecules known as "elastokines." northwestern.edunih.govresearchgate.net These fragments can perpetuate and amplify inflammatory responses and tissue remodeling. mdpi.com One of the key biological activities of elastin-derived products, including isodesmosine, is chemoattraction—the ability to attract various cell types to the site of injury. nih.gov
Research has shown that isodesmosine itself can act as a chemoattractant. nih.govnih.gov A notable example is its effect on Pseudomonas aeruginosa, an opportunistic bacterium frequently involved in chronic lung infections, particularly in patients with cystic fibrosis. nih.govnih.govresearchgate.net Studies have demonstrated that isodesmosine serves as a chemoattractant for P. aeruginosa, a process mediated by the PctA chemoreceptor. nih.govresearchgate.net This suggests that the degradation of lung elastin not only indicates damage but may also create a chemical gradient that promotes bacterial colonization, thereby contributing to a vicious cycle of infection, inflammation, and further tissue damage. ersnet.orgresearchgate.net Elastin-derived peptides are also chemotactic for monocytes, neutrophils, and fibroblasts, further contributing to the inflammatory infiltrate and remodeling processes seen in chronic diseases like COPD and atherosclerosis. nih.govmdpi.com
Regulation and Modulation of Isodesmosine Biosynthesis and Metabolism
Genetic Factors Influencing Lysyl Oxidase Expression and Activity
Lysyl oxidase (LOX) is the copper-dependent enzyme responsible for initiating the cross-linking of elastin (B1584352) and collagen by oxidizing lysine (B10760008) residues on these proteins. nih.gov This enzymatic action is the rate-limiting step in the formation of isodesmosine (B1214917) and desmosine (B133005), the tetrafunctional cross-links that provide elastin its characteristic resilience and longevity. The expression and activity of LOX are tightly regulated by a variety of genetic factors.
The LOX gene family in humans consists of five members: LOX and four LOX-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4). um.esnih.gov These isoenzymes share a highly conserved C-terminal catalytic domain but differ in their N-terminal regions, suggesting distinct roles and regulatory mechanisms. um.es While LOX is the prototypical enzyme, the LOXL proteins also contribute to extracellular matrix maturation. um.es Genetic polymorphisms and mutations within these genes can significantly impact elastin homeostasis. For instance, novel polymorphisms in the promoter region of LOXL1 have been associated with pseudoexfoliation (PEX) syndrome, a disorder of the elastic fiber system, by potentially reducing LOXL1 protein expression and activity. arvojournals.org
Genetic disorders affecting copper metabolism also indirectly influence LOX activity, as copper is an essential cofactor for the enzyme. nih.gov Menkes disease and occipital horn syndrome are X-linked recessive disorders caused by mutations in a gene that codes for a copper-transporting protein. wikipedia.org The resulting copper deficiency leads to reduced LOX activity, which in turn causes defective collagen and elastin cross-linking, manifesting in severe connective tissue abnormalities. um.eswikipedia.org
The expression of LOX genes is also regulated by various signaling pathways and transcription factors. Hypoxia-inducible factors (HIFs) can upregulate LOX expression, a phenomenon observed in certain tumors. wikipedia.org Furthermore, growth factors such as transforming growth factor-beta (TGF-β), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) are known to modulate LOX expression, highlighting the intricate genetic and molecular control over isodesmosine biosynthesis. nih.gov
| Gene Family Member | Known Genetic Influence on Expression/Activity | Associated Conditions in Research |
| LOX | Regulated by hypoxia-inducible factors (HIFs), TGF-β, PDGF, Angiotensin II, FGF. nih.govwikipedia.org | Fibrotic diseases, certain cancers. nih.govwikipedia.org |
| LOXL1 | Promoter polymorphisms can reduce protein expression and activity. arvojournals.org | Pseudoexfoliation (PEX) syndrome. arvojournals.org |
| Copper-transporting ATPase (e.g., ATP7A) | Mutations lead to copper deficiency, reducing LOX cofactor availability and thus activity. um.eswikipedia.org | Menkes disease, Occipital horn syndrome. wikipedia.org |
Environmental and Exogenous Factors Affecting Elastin Cross-Linking in Research Models
The process of elastin cross-linking, leading to the formation of isodesmosine, is sensitive to a range of environmental and exogenous factors in experimental settings. These factors can influence everything from the expression of the elastin gene to the final enzymatic cross-linking by lysyl oxidase.
One of the most critical physical factors is temperature. The precursor protein, tropoelastin, must self-assemble through a process called coacervation before it can be effectively cross-linked. This process is temperature-dependent. In vitro studies have shown that at 15°C, a temperature not conducive to coacervation, there is virtually no formation of desmosine or isodesmosine, indicating that coacervation is an essential prerequisite for cross-linking. portlandpress.com
Various chemical and biological agents have also been shown to modulate elastin synthesis and cross-linking in research models:
Profibrotic Stimuli : Factors like TGF-β1 and oxidative stress are known to upregulate members of the lysyl oxidase family, thereby promoting cross-linking. arvojournals.org
Hormones : Estrogens play a role in enhancing dermal elasticity by stimulating elastin synthesis. mdpi.com The decline in estrogen during menopause is associated with reduced collagen and elastin production. mdpi.com
Vitamins and Nutrients : Vitamin C has been found to inhibit elastin gene expression and tropoelastin synthesis. nih.gov Conversely, excessive sugar intake can lead to a process called glycation, where sugar molecules attach to elastin proteins, causing them to stiffen and become damaged, which can accelerate skin aging. economictimes.com
Pharmacological Agents : The ATP-dependent K+ channel opener, minoxidil, has been shown to promote the expression of elastin mRNA in skin fibroblasts and smooth muscle cells in vitro. nih.gov
These findings from various research models demonstrate that the integrity of elastin and the rate of isodesmosine formation can be significantly influenced by external conditions and chemical exposures.
| Factor | Observed Effect in Research Models | Reference |
| Temperature | Low temperatures (e.g., 15°C) inhibit tropoelastin coacervation, preventing isodesmosine/desmosine formation. | portlandpress.com |
| TGF-β1 | Upregulates lysyl oxidase family members, promoting cross-linking. | arvojournals.org |
| Oxidative Stress | Upregulates lysyl oxidase family members; oxidized elastin is more susceptible to degradation. | arvojournals.orgnih.gov |
| Estrogen | Stimulates elastin synthesis, enhancing skin elasticity. | mdpi.com |
| Vitamin C | Inhibits elastin gene expression and tropoelastin synthesis. | nih.gov |
| High Sugar (Glycation) | Damages and stiffens elastin fibers, leading to loss of elasticity. | economictimes.com |
| Minoxidil | Promotes the expression of elastin mRNA in fibroblasts and smooth muscle cells. | nih.gov |
| Homocysteine | Suppresses LOX expression and activity in vascular endothelial cells. | arvojournals.org |
Investigational Strategies for Modulating Isodesmosine Formation and Degradation in in vitro and ex vivo Systems
Modulating the formation and degradation of isodesmosine is a key area of investigation for diseases involving elastin turnover, such as atherosclerosis, aneurysm formation, and certain fibrotic conditions. nih.gov Research in in vitro and ex vivo systems focuses on two main strategies: inhibiting the formation of isodesmosine by targeting lysyl oxidase, and controlling the degradation of elastin, which releases isodesmosine, by targeting elastolytic enzymes.
Modulating Isodesmosine Formation: The primary strategy to inhibit the formation of isodesmosine is the inhibition of lysyl oxidase (LOX) activity. Since LOX initiates the cross-linking cascade, blocking its function prevents the conversion of lysine residues to the reactive aldehydes necessary for isodesmosine synthesis. nih.gov LOX inhibitors are being investigated for their potential to mitigate conditions characterized by excessive matrix stiffening and fibrosis. nih.gov
Modulating Isodesmosine Degradation: The degradation of mature, cross-linked elastin is carried out by a class of enzymes known as elastases. The release of isodesmosine and desmosine from tissue is considered a biomarker of elastin degradation. nih.govnih.gov Key elastolytic enzymes implicated in arterial diseases and other pathologies include matrix metalloproteinases (MMPs) and neutrophil elastase. nih.gov
Matrix Metalloproteinases (MMPs) : Several MMPs, particularly MMP-7, MMP-9, and MMP-12, are capable of degrading elastin. nih.gov In vitro studies have shown that recombinant MMP-12 can liberate free isodesmosine and desmosine from insoluble elastin. nih.gov Furthermore, macrophages, which are key cells in the development of atherosclerosis, secrete these MMPs and can degrade elastin. nih.gov Therefore, selective MMP inhibitors are an active area of research. For example, a selective MMP-12 inhibitor was reported to reduce atherosclerotic plaque area in a mouse model. nih.gov
Neutrophil Elastase : This potent serine protease, released by neutrophils, also effectively degrades elastin and releases isodesmosine. nih.gov
Plasmin : The plasminogen activator system plays a role in activating pro-MMPs. For instance, plasmin generated by urokinase plasminogen activator can activate MMP-12, thereby indirectly promoting elastin degradation. nih.gov
Studies have also shown that modification of the elastin substrate can affect its degradation rate. Elastin oxidized by reactive oxygen species (ROS) was found to liberate more isodesmosine and desmosine than non-oxidized elastin when incubated with MMP-12 or neutrophil elastase, suggesting that oxidative stress can accelerate elastin breakdown. nih.gov
| Investigational Strategy | Target | Mechanism of Action | System |
| Inhibition of Formation | Lysyl Oxidase (LOX) | Prevents the initial oxidative deamination of lysine residues, halting the cross-linking cascade. | in vitro |
| Inhibition of Degradation | Matrix Metalloproteinase-12 (MMP-12) | Directly blocks the enzymatic cleavage of elastin fibers, reducing the release of isodesmosine. | in vitro, in vivo (mouse model) |
| Inhibition of Degradation | Neutrophil Elastase | Blocks the proteolytic activity of the enzyme against elastin. | in vitro |
| Modulation of Degradation | Plasminogen Activator System | Inhibition could prevent the activation of pro-MMPs, indirectly reducing elastinolysis. | in vitro |
Future Research Directions and Emerging Methodologies
Integrated Omics Approaches for Isodesmosine (B1214917) Pathway Discovery and Characterization
Understanding the intricate pathways of isodesmosine biosynthesis, incorporation into elastin (B1584352), and its subsequent degradation requires a holistic approach. Integrated omics technologies offer a powerful platform to dissect these complex biological processes. universityofgalway.ienih.govnih.gov
Genomics and Transcriptomics: The formation of isodesmosine is initiated by the enzymatic action of lysyl oxidases (LOX) on lysine (B10760008) residues in tropoelastin. wikipedia.orgnih.gov Genomic and transcriptomic analyses of the LOX gene family in different tissues and disease states can provide insights into the regulatory networks governing isodesmosine formation. By correlating gene expression profiles with isodesmosine levels, researchers can identify key regulatory factors and pathways.
Proteomics: Advanced mass spectrometry-based proteomics can be used to identify and quantify elastin-derived peptides containing isodesmosine. nih.govnih.gov This "elastin degradome" can provide specific fingerprints of the proteases involved in elastin turnover in various diseases. By identifying the specific cleavage sites around isodesmosine residues, it may be possible to develop biomarkers that are not only indicative of elastin degradation but also of the specific enzymatic activity driving the pathology.
Metabolomics: Quantitative analysis of free isodesmosine and other related metabolites in biofluids is a cornerstone of its use as a biomarker. nih.gov Integrating metabolomic data with proteomic and genomic data can provide a comprehensive picture of elastin metabolism, from gene expression to protein degradation and metabolite excretion.
The following table illustrates how different omics approaches can be integrated to study isodesmosine pathways.
| Omics Approach | Key Molecules Analyzed | Research Questions Addressed |
| Genomics | DNA (e.g., LOX gene family) | What are the genetic variations that influence isodesmosine formation and elastin integrity? |
| Transcriptomics | mRNA (e.g., LOX transcripts) | How is the expression of enzymes involved in isodesmosine synthesis regulated in health and disease? |
| Proteomics | Proteins and Peptides (e.g., Elastin-derived peptides containing isodesmosine) | Which proteases are responsible for elastin degradation in specific diseases? What is the precise pattern of cross-linking? |
| Metabolomics | Metabolites (e.g., Free isodesmosine in urine/plasma) | How do levels of free isodesmosine correlate with disease severity and progression? |
Computational Modeling of Elastin-Isodesmosine Structures and Dynamics
The unique mechanical properties of elastin—its elasticity and resilience—are conferred by the extensive cross-linking of tropoelastin monomers, with isodesmosine playing a pivotal role. mdpi.comnih.gov Computational modeling and molecular dynamics simulations are powerful emerging tools to understand the structure-function relationship of elastin at an atomic level.
By creating in silico models of elastin fibers with varying densities and arrangements of isodesmosine cross-links, researchers can simulate how these cross-links contribute to the macroscopic properties of the tissue. nih.gov These models can help to:
Predict how alterations in isodesmosine formation affect the mechanical integrity of elastin.
Understand the conformational changes that elastin undergoes during stretching and recoil.
Simulate the process of elastin degradation by proteases and how the presence of isodesmosine influences this process.
Such computational approaches can guide the development of novel therapeutic strategies aimed at preserving or restoring elastin function by targeting the cross-linking process.
Exploration of Novel Biological Roles and Interactions of Isodesmosine Beyond Elastin
While isodesmosine is primarily known for its structural role within elastin, there is growing interest in its potential biological activities once released from the parent protein during degradation. Elastin-derived peptides are known to possess biological functions, such as acting as chemoattractants for inflammatory cells. nih.gov This raises the possibility that free isodesmosine or small isodesmosine-containing peptides could have signaling roles in the cellular microenvironment.
Future research in this area will focus on:
Investigating whether free isodesmosine can interact with cell surface receptors and trigger intracellular signaling pathways.
Exploring the potential role of isodesmosine in processes such as inflammation, cell proliferation, and apoptosis.
Determining if isodesmosine has biological functions in tissues with low elastin content.
The discovery of novel biological roles for isodesmosine beyond its structural function in elastin would open up new avenues for understanding its contribution to health and disease, and could lead to the identification of new therapeutic targets. Isodesmosine has been extensively studied as a biomarker for lung diseases like COPD, but its potential as a biomarker in other conditions involving elastin degradation, such as cardiovascular diseases and certain skin disorders, is an active area of investigation. harvard.edutaylorandfrancis.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
